molecular formula C18H26N2O B14921504 3,4-dimethyl-N'-(4-propylcyclohexylidene)benzohydrazide

3,4-dimethyl-N'-(4-propylcyclohexylidene)benzohydrazide

Cat. No.: B14921504
M. Wt: 286.4 g/mol
InChI Key: GPBOETWUMYEQKW-UHFFFAOYSA-N
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Description

3,4-DIMETHYL-N’~1~-(4-PROPYLCYCLOHEXYLIDEN)BENZOHYDRAZIDE is a chemical compound known for its unique structure and properties It is a derivative of benzohydrazide, featuring a cyclohexylidene group and methyl substitutions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DIMETHYL-N’~1~-(4-PROPYLCYCLOHEXYLIDEN)BENZOHYDRAZIDE typically involves the reaction of 3,4-dimethylbenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 4-propylcyclohexanone under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3,4-DIMETHYL-N’~1~-(4-PROPYLCYCLOHEXYLIDEN)BENZOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce halogens or nitro groups onto the benzene ring .

Scientific Research Applications

3,4-DIMETHYL-N’~1~-(4-PROPYLCYCLOHEXYLIDEN)BENZOHYDRAZIDE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3,4-DIMETHYL-N’~1~-(4-PROPYLCYCLOHEXYLIDEN)BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with cellular components are essential to fully understand its mechanism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-DIMETHYL-N’~1~-(4-PROPYLCYCLOHEXYLIDEN)BENZOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C18H26N2O

Molecular Weight

286.4 g/mol

IUPAC Name

3,4-dimethyl-N-[(4-propylcyclohexylidene)amino]benzamide

InChI

InChI=1S/C18H26N2O/c1-4-5-15-7-10-17(11-8-15)19-20-18(21)16-9-6-13(2)14(3)12-16/h6,9,12,15H,4-5,7-8,10-11H2,1-3H3,(H,20,21)

InChI Key

GPBOETWUMYEQKW-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(=NNC(=O)C2=CC(=C(C=C2)C)C)CC1

Origin of Product

United States

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